molecular formula C17H16N4O3 B7701665 N,N-dimethyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline

N,N-dimethyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline

Cat. No. B7701665
M. Wt: 324.33 g/mol
InChI Key: FUWHNZVRODDXKF-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline, commonly known as DNTT, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DNTT belongs to the family of organic semiconductors and has been extensively studied for its use in electronic devices such as organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors (FETs).

Mechanism of Action

The mechanism of action of DNTT in electronic devices is based on its ability to transport charge carriers such as electrons and holes. DNTT possesses a high electron affinity and a low ionization potential, which allows it to efficiently transport electrons. The presence of the nitro group in DNTT also enhances its ability to transport holes.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of DNTT. However, it has been reported to exhibit low toxicity and biocompatibility, making it a potential candidate for use in biomedical applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of DNTT is its excellent charge transport properties, which make it an ideal material for use in electronic devices. However, DNTT is also known to be highly sensitive to environmental factors such as temperature and humidity, which can affect its performance. Additionally, the synthesis of DNTT can be challenging and requires specialized equipment and expertise.

Future Directions

There are several future directions for research on DNTT. One area of focus is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the exploration of DNTT's potential applications in biomedical devices and sensors. Additionally, there is a need for further research on the environmental stability of DNTT and its performance under different conditions.
Conclusion:
In conclusion, DNTT is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in electronic devices. Its excellent charge transport properties make it an ideal material for use in N,N-dimethyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline, organic solar cells, and FETs. However, there are also limitations to its use, including its sensitivity to environmental factors and the challenges associated with its synthesis. Further research is needed to explore DNTT's potential applications in biomedical devices and sensors and to develop more efficient synthesis methods.

Synthesis Methods

DNTT can be synthesized through various methods, including the condensation reaction between 2-nitro-4-chloroaniline and o-tolyl isocyanate. The reaction is catalyzed by a base, and the final product is obtained through purification and recrystallization.

Scientific Research Applications

DNTT has been extensively studied for its potential applications in electronic devices. It has been found to possess excellent charge transport properties, making it an ideal material for use in N,N-dimethyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline, organic solar cells, and FETs. DNTT has also been used in the development of sensors for the detection of gases and biomolecules.

properties

IUPAC Name

N,N-dimethyl-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-11-6-4-5-7-13(11)16-18-17(24-19-16)12-8-9-14(20(2)3)15(10-12)21(22)23/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWHNZVRODDXKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)N(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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